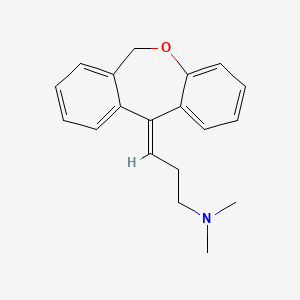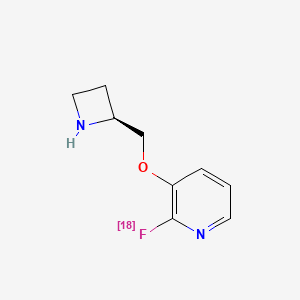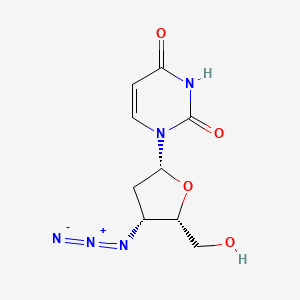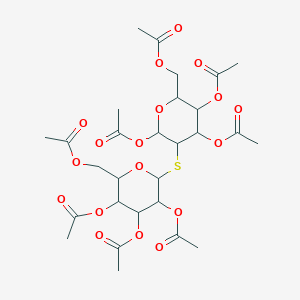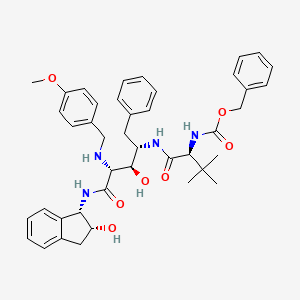
(+)-Aristolochene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-aristolochene is an aristolochene. It is an enantiomer of a (-)-aristolochene.
Wissenschaftliche Forschungsanwendungen
Aristolochene Synthase and Sesquiterpene Cyclases
- Aristolochene Synthase in Fungi : Aristolochene is a key precursor for sesquiterpenoid toxins in fungi. The gene Ari1 from Penicillium roqueforti encodes for aristolochene synthase, crucial in the synthesis of PR-toxin, a sesquiterpenoid toxin (Proctor & Hohn, 1993).
- Structural Analysis of Aristolochene Synthase : Aristolochene synthase from Aspergillus terreus catalyzes the cyclization of farnesyl diphosphate to aristolochene. Its crystal structure shows a tetrameric quaternary structure with each subunit adopting an alpha-helical class I terpene synthase fold. This structure is vital for understanding the catalytic activity and the role of terpenoid cyclases in sesquiterpene biosynthesis (Shishova et al., 2007).
Biosynthesis and Characterization
- De Novo Production in Penicillium roqueforti : The de novo production of (+)-aristolochene by Penicillium roqueforti has been achieved, providing insights into the biosynthesis of fungal volatiles and their optimization (Demyttenaere et al., 2002).
- Mechanistic Insights into Catalysis : Studies on aristolochene synthase have offered significant mechanistic insights. These include understanding the binding of substrate and carbocation intermediate analogues, highlighting the enzyme's role in precise cyclization processes (Chen et al., 2013).
Evolution and Functional Analysis
- Evolutionary Insights : The active site contour of aristolochene synthase from Penicillium roqueforti and its evolutionary divergence from enzymes like Aspergillus terreus indicate its role in sesquiterpene natural product synthesis. This active site contour is a template binding the polyisoprenoid substrate for catalysis, emphasizing its evolutionary adaptability (Shishova et al., 2007).
- Catalysis and Enzyme Function : The dual role of phenylalanine during aristolochene synthase catalysis and its effect on the production of different hydrocarbons sheds light on the enzyme's function in stabilizing transition states (Forcat & Allemann, 2004).
Eigenschaften
CAS-Nummer |
123408-96-8 |
|---|---|
Produktname |
(+)-Aristolochene |
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
(4S,4aR,6S)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene |
InChI |
InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h9,12-13H,1,5-8,10H2,2-4H3/t12-,13-,15+/m0/s1 |
InChI-Schlüssel |
YONHOSLUBQJXPR-KCQAQPDRSA-N |
Isomerische SMILES |
C[C@H]1CCCC2=CC[C@@H](C[C@]12C)C(=C)C |
SMILES |
CC1CCCC2=CCC(CC12C)C(=C)C |
Kanonische SMILES |
CC1CCCC2=CCC(CC12C)C(=C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



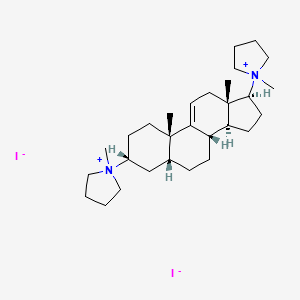
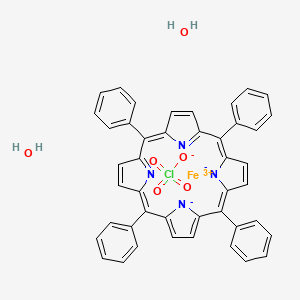
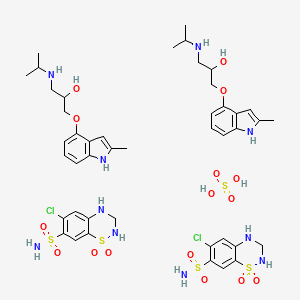
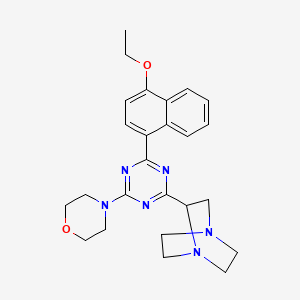


![2-[5-[(4-Bromophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B1200155.png)

